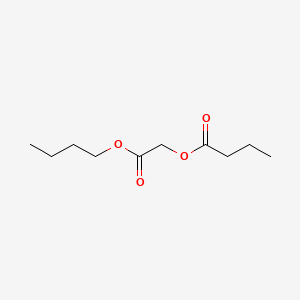

2-Butoxy-2-oxoethyl butyrate

Description

Contextualization within Ester Chemistry and Organic Synthesis Research

Esters are a pivotal class of organic compounds, defined by a structure derived from an acid in which at least one hydroxyl (-OH) group is replaced by an organyl (-O-R') group. wikipedia.org They are typically formed through the reaction of a carboxylic acid and an alcohol, a reversible process known as esterification. studymind.co.ukchemistrystudent.comfiveable.me 2-Butoxy-2-oxoethyl butyrate (B1204436) exemplifies this, being a product of butyric acid and a substituted alcohol. ontosight.ai

In the field of organic synthesis, esters are valuable as intermediates for creating more complex molecules. solubilityofthings.com The esterification reaction itself is a cornerstone of organic chemistry, often requiring catalysts like sulfuric acid to proceed efficiently. chemistrystudent.comyoutube.com More reactive starting materials, such as acid chlorides, can also be reacted with alcohols to produce esters, often leading to higher yields and fewer byproducts. fiveable.me The versatility of esters makes them fundamental building blocks in the synthesis of a wide array of organic compounds. solubilityofthings.com

Importance of Functional Group Analysis in Understanding Ester Reactivity

The chemical behavior of an ester is dictated by its functional group, which consists of a carbonyl center (C=O) bonded to an ether-like oxygen atom (C-O-C). solubilityofthings.comchemistrytalk.org This arrangement creates a weakly electrophilic carbonyl carbon, which is the primary site for nucleophilic attack. wikipedia.org The reactivity of this group is generally lower than that of more reactive carboxylic acid derivatives like acid halides. wikipedia.org

Challenges and Opportunities in the Study of Diesters and Complex Esters

Diesters, such as 2-Butoxy-2-oxoethyl butyrate, are organic compounds that feature two ester functional groups. fiveable.me This dual functionality confers increased reactivity and synthetic versatility compared to their monoester counterparts, providing two potential sites for chemical transformation. fiveable.me This characteristic makes diesters crucial building blocks in organic synthesis, enabling the construction of more elaborate cyclic and polycyclic structures. fiveable.me A classic example of their utility is the Dieckmann cyclization, an intramolecular reaction where a diester forms a cyclic β-keto ester. fiveable.me

A primary challenge in working with diesters is achieving chemoselectivity—that is, reacting only one of the two ester groups. This requires precise control over reaction conditions, stoichiometry, and reagent selection. The reactivity of each ester group can be influenced by its local chemical environment within the molecule, a factor that becomes more pronounced in complex structures. harvard.edu These challenges also present opportunities for developing novel synthetic methodologies. Research into the reactivity of complex esters, including those on polymer surfaces, has shown that their behavior can differ significantly from simple esters in solution, opening new avenues for understanding and application in materials science. harvard.edu Furthermore, the synthesis of novel diesters from renewable sources is an active area of research for producing potential fuel oxygenates and surfactants. rsc.org

Overview of Research Trajectories for Alkyl Butyrates and Related Derivatives

Alkyl butyrates, the esters of butyric acid, and their derivatives are a subject of ongoing scientific investigation across various disciplines. Research has demonstrated that butyrate derivatives can possess significant biological activity. For instance, butyrates and their derivatives have been studied as histone deacetylase (HDAC) inhibitors, which can lead to the induction of cell maturation and apoptosis (programmed cell death) in certain cancer cell lines. aacrjournals.orgnih.gov

To improve their stability for potential therapeutic applications, researchers have synthesized more complex butyrate derivatives, such as those linked to monosaccharides. aacrjournals.orghaematologica.org These modifications aim to create stable pro-drugs that can deliver the active butyrate moiety more effectively. haematologica.org The anti-inflammatory effects and ability to enhance intestinal barrier integrity of various butyrate derivatives are also being explored, with potential applications as dietary supplements. mdpi.com Other research focuses on how structural changes to the butyrate backbone can influence biological functions, such as the stabilization of Hypoxia-Inducible Factor (HIF), a protein crucial for cellular adaptation to low oxygen. nih.gov This diverse range of research highlights the continued importance of alkyl butyrates and their derivatives as a platform for developing new functional molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-butoxy-2-oxoethanol |

| Butyric acid |

| Sulfuric acid |

| β-keto ester |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94022-04-5 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2-butoxy-2-oxoethyl) butanoate |

InChI |

InChI=1S/C10H18O4/c1-3-5-7-13-10(12)8-14-9(11)6-4-2/h3-8H2,1-2H3 |

InChI Key |

HPIYZRUOQOGMEY-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)COC(=O)CCC |

Canonical SMILES |

CCCCOC(=O)COC(=O)CCC |

Other CAS No. |

94022-04-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Butoxy 2 Oxoethyl Butyrate

Synthetic Pathways for 2-Butoxy-2-oxoethyl butyrate (B1204436) and its Precursors

The formation of esters from a carboxylic acid and an alcohol is a well-established transformation. tandfonline.com Classical methods for synthesizing 2-Butoxy-2-oxoethyl butyrate would involve the direct reaction between butyric acid and butyl glycolate (B3277807).

Fischer-Speier Esterification: This is the most traditional method, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. jove.commasterorganicchemistry.com For the synthesis of the target molecule, this would mean reacting butyric acid with butyl glycolate using a catalyst like sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed, often through azeotropic distillation. masterorganicchemistry.comgoogle.com

Modern Approaches: While effective, classical methods can require harsh conditions. Modern approaches focus on milder conditions and improved efficiency. These include using coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Another significant modern approach is the use of enzymatic catalysts, which offer high specificity and operate under mild conditions, as detailed in section 2.1.3.2.

The precursor alcohol required for the final esterification is the 2-Butoxy-2-oxoethyl moiety, chemically known as butyl glycolate or 2-hydroxyacetate butyl ester. The synthesis of this intermediate is itself a critical multi-step process, typically beginning with the esterification of glycolic acid (2-hydroxyacetic acid) with n-butanol. libretexts.org

The synthesis can be outlined as follows:

Esterification of Glycolic Acid: Glycolic acid is reacted with n-butanol in the presence of an acid catalyst. This reaction is analogous to the Fischer esterification described above.

Work-up and Purification: After the reaction reaches equilibrium, the mixture is worked up to neutralize the acid catalyst and remove excess reactants and the water byproduct. Purification, often by distillation, is then performed to isolate the pure butyl glycolate. This precursor, which contains both a hydroxyl group and a butyl ester group, is then ready to be used as the alcohol component in the subsequent esterification with butyric acid to form the final product, this compound.

Catalysis is central to the efficient synthesis of esters. Both chemical and biological catalysts are employed to increase the reaction rate and yield.

Acid-catalyzed esterification, or Fischer esterification, proceeds through a nucleophilic acyl substitution mechanism. jove.com The mechanism involves several reversible steps: masterorganicchemistry.comlibretexts.org

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (butyric acid), making the carbonyl carbon more electrophilic. jove.com

Nucleophilic Attack: The alcohol (butyl glycolate) acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. jove.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. jove.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. libretexts.org

This equilibrium-driven process is fundamental to the synthesis of many commercial esters. masterorganicchemistry.com

Biocatalysis offers a green and highly selective alternative to chemical synthesis for producing esters. betterchemtech.com Enzymes such as lipases and cutinases are widely used for esterification reactions, including the synthesis of various butyrate esters. tandfonline.comkoreascience.krnih.gov These enzymes function effectively in non-aqueous or low-water environments, which shifts the reaction equilibrium toward synthesis rather than hydrolysis. tandfonline.com

The advantages of enzymatic synthesis include:

High Specificity: Enzymes can selectively catalyze reactions, reducing the formation of byproducts.

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption and preventing thermal degradation of reactants or products. nih.gov

Environmental Benefits: Biocatalysis avoids the use of harsh acids or toxic metal catalysts. google.com

Research on the enzymatic synthesis of short-chain esters like butyl butyrate has demonstrated high conversion rates. For instance, immobilized lipases are frequently used to enhance stability and allow for reuse of the biocatalyst. tandfonline.comkoreascience.kr Cutinases have also been shown to be efficient in synthesizing alkyl butyrates, with a high affinity for C4 to C10 carbon chains. koreascience.krnih.gov

Table 1: Research Findings in Enzymatic Synthesis of Butyrate Esters

| Ester Product | Enzyme | Substrates | Key Findings/Conditions | Conversion/Yield |

|---|---|---|---|---|

| Ethyl butyrate | Immobilized Candida antarctica lipase-A | Butyric acid, Ethyl alcohol | Optimized using response surface methodology. Addition of Na₂HPO₄ increased conversion by reducing acid inhibition. tandfonline.com | 90.3% (after 55 hours with salt addition) tandfonline.com |

| Butyl butyrate | Immobilized Rhodococcus cutinase (Rcut) | Butyric acid, 1-Butanol | Reaction performed in isooctane. Enzyme showed good stability over 5 days. koreascience.krnih.gov | 452 mM synthesized by adding 100 mM substrate daily for 5 days. koreascience.krnih.gov |

| Geranyl butyrate | Eversa Transform 2.0 (Thermomyces lanuginosus lipase) | Butyric acid, Geraniol | Process optimized in aqueous media using the Taguchi method. nih.gov | 93% conversion (at 50°C in 6 hours) nih.gov |

While the direct formation of the ester C-O bond in this compound relies on classical or enzymatic esterification, novel reagents play a crucial role in the synthesis of complex precursors or analogues. Organozinc reagents, for example, are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com

The relevance of organozinc reagents to butyrate ester synthesis lies primarily in their ability to construct modified carbon skeletons of the acid or alcohol precursors under conditions that are tolerant of other functional groups, including esters. sigmaaldrich.com For example, a complex butyric acid derivative could be synthesized using a palladium-catalyzed Negishi coupling, where an organozinc compound is coupled with an organic halide. wikipedia.org This functionalized acid could then be esterified using standard methods to produce a novel ester.

Key features of organozinc reagents in this context include:

Functional Group Tolerance: Highly active Rieke® Zinc can react with organic halides in the presence of sensitive functional groups like nitriles, amides, and esters to form functionalized organozinc reagents. sigmaaldrich.com

C-C Bond Formation: They are used extensively in cross-coupling reactions (e.g., Negishi coupling) and addition reactions to create more complex molecules from simpler starting materials. wikipedia.orgorganic-chemistry.org

Therefore, while not directly involved in the esterification step, the development of reagents like organozincs expands the synthetic chemist's toolbox, enabling the creation of diverse and complex butyrate esters through the prior synthesis of tailored precursors.

Catalytic Strategies in Ester Synthesis

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is dictated by its structure, which features two distinct ester functionalities. This arrangement, specifically a β-keto ester derivative (when considering the enolate form), allows for a rich and varied reactivity profile, encompassing reactions at both carbonyl centers, the intervening methylene (B1212753) group, and the butoxy moiety.

The hydrolysis of this compound, the cleavage of an ester bond by reaction with water, can be catalyzed by either acid or base, with each proceeding through a different mechanism and yielding specific products. chemrxiv.orgyoutube.com

Under acidic conditions , the hydrolysis is a reversible process, essentially the reverse of Fischer esterification. youtube.comlibretexts.org The reaction is initiated by the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of either butanol or butoxyacetic acid lead to the hydrolysis products. Due to the molecule's asymmetry, cleavage can occur at either ester linkage, resulting in a mixture of butoxyacetic acid and butanol, or butyric acid and butyl glycolate.

Under basic conditions , a process known as saponification, hydrolysis is effectively irreversible. libretexts.org The hydroxide (B78521) ion, a strong nucleophile, directly attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide (butanolate or butoxyacetate) as the leaving group. A rapid, final acid-base reaction between the newly formed carboxylic acid and the alkoxide drives the reaction to completion. libretexts.org Similar to acidic hydrolysis, the reaction can proceed at either ester group.

The kinetics of ester hydrolysis are generally second-order, being first-order with respect to both the ester and the hydrolyzing agent (H₃O⁺ or OH⁻). chemrxiv.org The rate is influenced by several factors:

pH: Both acidic and basic conditions catalyze the reaction, with the rate being slowest at neutral pH.

Temperature: Increasing the temperature accelerates the reaction rate, as is typical for most chemical reactions.

Steric Hindrance: The steric bulk around the carbonyl groups can affect the rate at which the nucleophile can attack.

Table 1: Expected Hydrolysis Products of this compound

| Hydrolysis Condition | Cleavage Site | Products | Notes |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O) | Butyrate Ester | Butyric acid + Butyl glycolate | Reversible reaction |

| Butoxyacetate Ester | Butoxyacetic acid + Butanol | Reversible reaction | |

| Basic (e.g., NaOH, H₂O) | Butyrate Ester | Sodium butyrate + Butyl glycolate | Irreversible reaction |

| Butoxyacetate Ester | Sodium butoxyacetate + Butanol | Irreversible reaction |

Transesterification is a crucial process for converting one ester into another and can be used to synthesize analogs of this compound. organic-chemistry.org This reaction involves exchanging the alkoxy group of the ester with another alcohol. Like hydrolysis, it can be catalyzed by either an acid or a base. researchgate.net

In a typical procedure, this compound would be treated with a large excess of a different alcohol (e.g., ethanol (B145695), propanol) in the presence of a catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: An alkoxide, corresponding to the new alcohol, acts as the nucleophile in a nucleophilic acyl substitution reaction. The reaction is an equilibrium, and using the desired alcohol as the solvent drives the reaction toward the desired product.

This method allows for the synthesis of a wide array of analogs by varying the alcohol used, thereby modifying the properties of the resulting ester. For example, using methanol (B129727) would yield methyl (butyryloxy)acetate, while using isopropanol (B130326) would produce isopropyl (butyryloxy)acetate.

The butoxy group in this compound can be susceptible to oxidative transformations. Under certain conditions, such as in the atmosphere or in the presence of radical initiators, alkoxy radicals like the butoxy radical can be formed. researchgate.netwikipedia.org These highly reactive intermediates are critical in various chemical processes. researchgate.netmdpi.com

The 2-butoxy radical, once formed, can undergo several competing reactions:

Reaction with Oxygen: In the presence of oxygen, the radical can lead to the formation of products like butanone and acetaldehyde. rsc.org

Dissociation (β-scission): The radical can fragment, breaking a carbon-carbon bond to yield an alkyl radical and a carbonyl compound. mdpi.comprinceton.edu

Isomerization: Intramolecular hydrogen abstraction can lead to the formation of a different radical species. rsc.org

Hydrogen Abstraction: The butoxy radical can abstract a hydrogen atom from other molecules, propagating a radical chain reaction. princeton.eduacs.org

While the direct oxidation of the ester functionalities is less common, the ether linkage within the butoxy group and the C-H bonds of the alkyl chains are potential sites for oxidative attack. For instance, cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters. nih.gov This proceeds via hydrogen atom abstraction from the alkoxy group, followed by an oxygen rebound mechanism to form a hemiacetal-like intermediate that collapses to the carboxylic acid and an aldehyde. nih.gov

The two ester functionalities in this compound provide multiple sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactions: The primary sites for nucleophilic attack are the electrophilic carbonyl carbons of the two ester groups. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The molecule's structure is that of a β-keto ester, which possesses unique reactivity. libretexts.orgresearchgate.netlibretexts.orgorganic-chemistry.orgjove.com

Enolate Formation: The methylene protons located between the two carbonyl groups are acidic. Treatment with a suitable base (e.g., sodium ethoxide) can deprotonate this carbon to form a resonance-stabilized enolate ion. libretexts.org This enolate is a potent carbon nucleophile and can react with various electrophiles (e.g., alkyl halides) in Sₙ2 reactions to form new carbon-carbon bonds. libretexts.org This is a cornerstone of malonic ester and acetoacetic ester syntheses. libretexts.org

Reaction with Strong Nucleophiles: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbons. This typically leads to the formation of tertiary alcohols after reaction with two equivalents of the organometallic reagent.

Reduction: Hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups to primary alcohols, yielding 1,4-butanediol (B3395766) and 1,2-ethanediol.

Electrophilic Reactions: While the carbonyl carbons are electrophilic, the carbonyl oxygens possess lone pairs of electrons and can act as weak nucleophiles or Brønsted-Lowry bases. In the presence of strong acids, these oxygens can be protonated, which is the initial step in acid-catalyzed hydrolysis and transesterification.

Table 2: Reactivity of this compound with Various Reagents

| Reagent Type | Specific Reagent | Reactive Site | Expected Product Type |

|---|---|---|---|

| Base (for enolate) | Sodium Ethoxide (NaOEt) | α-carbon | Sodium enolate |

| Electrophile | Alkyl Halide (e.g., CH₃I) | α-carbon (via enolate) | Alkylated β-keto ester |

| Nucleophile (Strong) | Grignard (e.g., CH₃MgBr) | Carbonyl carbons | Tertiary alcohols |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Carbonyl carbons | Diols |

| Acid/Water | H₃O⁺ | Carbonyl carbons | Carboxylic acids and alcohols |

| Base/Water | NaOH/H₂O | Carbonyl carbons | Carboxylate salts and alcohols |

Esters can undergo molecular rearrangements under specific conditions, often driven by the formation of more stable intermediates or products. For butyrate esters, a well-known gas-phase rearrangement observed during mass spectrometry is the McLafferty rearrangement . ccsenet.org This process requires a γ-hydrogen on the acyl (butyrate) part of the molecule. It proceeds through a six-membered cyclic transition state, leading to the elimination of a neutral alkene (propene in this case) and the formation of a charged enol.

Another potential rearrangement pathway, also observed in mass spectrometry, involves hydrogen transfers. colostate.edu Studies on ethyl and isopropyl butyrates have shown the formation of rearrangement ions corresponding to the protonated carboxylic acid (R-C(OH)₂⁺) and the carboxylic acid radical cation (R-COOH⁺•). colostate.edu These occur through complex hydrogen scrambling mechanisms within the alkoxy group. colostate.edu

While these rearrangements are well-documented in the gas phase under high-energy conditions, they are not typically observed in solution-phase chemistry under normal laboratory conditions. Isomerization of the this compound itself is not a common process, although keto-enol tautomerism can occur if the α-proton is removed to form the enolate intermediate. Additionally, isomerization from a 5β to a 5α configuration has been observed in more complex steroidal ester systems under acidic conditions, suggesting that conformational changes in complex molecules containing ester functionalities are possible. mdpi.com Studies on but-3-enoic esters under flash vacuum pyrolysis have also shown intramolecular rearrangements involving decarbonylation and alkoxy group transfer, though these conditions are extreme. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Butoxy 2 Oxoethyl Butyrate

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of organic compounds like 2-Butoxy-2-oxoethyl butyrate (B1204436). It allows for the separation of the analyte from a mixture, which is a prerequisite for accurate identification and quantification.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds. inchem.org For 2-Butoxy-2-oxoethyl butyrate, separation is typically achieved on a capillary column, with the choice of stationary phase depending on the polarity of the analyte.

Flame Ionization Detection (FID) is a robust and widely used detection method in GC. cdc.govwho.int It is highly sensitive to compounds containing carbon-hydrogen bonds, making it well-suited for the quantification of this compound. The detector response is directly proportional to the number of carbon atoms being burned, allowing for reliable quantification across a wide linear range. nih.gov Sample preparation often involves dissolution in a suitable solvent, such as methanol (B129727) or dichloromethane, before direct injection into the GC system. keikaventures.com

Electron Capture Detection (ECD) , in contrast, is a selective detector that exhibits a high response to molecules containing electronegative functional groups, such as halogens. inchem.orgcdc.gov Since this compound does not inherently possess strong electron-capturing moieties, ECD would not be the conventional choice for its direct analysis. However, it could be employed if the analyte is derivatized with an electrophoric tag. who.int

Table 1: Representative GC-FID Conditions for Analysis

| Parameter | Setting |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Capillary Column (e.g., DB-5, HP-1) |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial Temp: 60°C, Ramp: 10°C/min, Final Temp: 240°C |

| Injection Mode | Split/Splitless |

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the structural identification of volatile compounds. publications.gc.ca It couples the powerful separation capabilities of GC with the detailed structural information provided by mass spectrometry. inchem.org As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern provides conclusive evidence of the compound's structure. For this compound (C₁₀H₁₈O₄, Molecular Weight: 202.25 g/mol ), key fragmentations would include cleavage at the ester and ether linkages. GC-MS is also used to assess the purity of the compound by detecting and identifying any potential impurities. researchgate.net

Table 2: Predicted Electron Ionization (EI) Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |

|---|---|

| 202 | [M]⁺ (Molecular Ion) |

| 157 | [M - OC₄H₉]⁺ |

| 131 | [M - C₄H₉O₂]⁺ |

| 103 | [CH₂C(O)OC₄H₉]⁺ |

| 71 | [CH₃CH₂CH₂CO]⁺ (Butyryl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 43 | [CH₃CH₂CO]⁺ |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. inchem.org For this compound, a reversed-phase (RP-HPLC) method is typically employed. sielc.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution). google.com

Ultraviolet (UV) Detection is a common detection modality for HPLC. who.intepa.gov The ester carbonyl groups in this compound exhibit weak UV absorbance at low wavelengths, typically around 210 nm. aurigeneservices.com While not highly sensitive, it can be effective for analyzing concentrations in the microgram per milliliter range. For analytes lacking a strong chromophore, other detection methods such as Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) can serve as viable alternatives.

Table 3: Typical RP-HPLC Conditions for Analysis

| Parameter | Setting |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Vol. | 10 µL |

When a pure sample of this compound is required for use as a reference standard or for further research, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography designed to isolate and purify larger quantities of a target compound. tuni.fi

Preparative HPLC can be used to achieve high levels of purity. nih.gov The conditions are similar to analytical HPLC, but larger columns, higher flow rates, and larger injection volumes are used. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed.

Silica (B1680970) Gel Column Chromatography is another common and cost-effective method for purification. This is a form of normal-phase chromatography where the polar silica gel is the stationary phase. The compound is loaded onto the column and eluted with a nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.orgrsc.org The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity, allowing for the separation of this compound from nonpolar impurities or more polar byproducts.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. researchgate.netethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. docbrown.infopressbooks.pub The spectrum of this compound would show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, the protons on carbons adjacent to oxygen atoms (e.g., the -O-CH₂- groups) are deshielded and appear at a higher chemical shift (downfield) compared to the alkyl chain protons. chemicalbook.comchemicalbook.com The multiplicity of each signal can be predicted using the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

Table 4: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Labeled Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| a (CH₃-CH₂-CH₂-CO-) | ~0.95 | Triplet (t) | 3H |

| b (-CH₂-CH₂-CO-) | ~1.68 | Sextet | 2H |

| c (-CH₂-CO-) | ~2.30 | Triplet (t) | 2H |

| d (-O-CH₂-CO-) | ~4.65 | Singlet (s) | 2H |

| e (-O-CH₂-CH₂-) | ~4.15 | Triplet (t) | 2H |

| f (-O-CH₂-CH₂-CH₂-) | ~1.65 | Quintet | 2H |

| g (-CH₂-CH₃) | ~1.40 | Sextet | 2H |

| h (-CH₂-CH₃) | ~0.93 | Triplet (t) | 3H |

Note: Predicted values are based on standard chemical shift tables and the analysis of similar ester compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is a principal tool for mapping the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) indicating its chemical environment.

The structure of this compound contains ten carbon atoms in varied environments: two carbonyl carbons of the ester groups, three oxygen-linked aliphatic carbons (two in the butoxy group and one in the glycolate (B3277807) linker), and five purely aliphatic carbons in the butyl and butyrate chains. The predicted chemical shifts highlight the significant deshielding effect of the electronegative oxygen atoms on adjacent carbons. The carbonyl carbons (C-1' and C-1) are the most deshielded, appearing furthest downfield. The carbons directly bonded to oxygen (C-1'', C-2', and C-4) also exhibit high chemical shifts compared to the other aliphatic carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Environment |

|---|---|---|

| C-1' | ~172.5 | Butyrate Carbonyl |

| C-1 | ~168.0 | Butoxyacetate Carbonyl |

| C-1'' | ~65.5 | O-CH₂ (Butoxy) |

| C-2' | ~61.0 | O-CH₂ (Glycolate) |

| C-2 | ~35.8 | CH₂ (Butyrate) |

| C-4'' | ~30.5 | CH₂ (Butoxy) |

| C-3 | ~18.3 | CH₂ (Butyrate) |

| C-3'' | ~19.0 | CH₂ (Butoxy) |

| C-4 | ~13.6 | CH₃ (Butyrate) |

| C-2'' | ~13.5 | CH₃ (Butoxy) |

Note: Data is based on computational prediction and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide crucial connectivity information, resolving structural ambiguities that may remain after analyzing 1D spectra.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal correlations between adjacent protons within the butyrate and butoxy chains. For instance, the protons on C-2 would show a correlation to the protons on C-3, which in turn would correlate with the terminal methyl protons at C-4. Similarly, the butoxy chain protons would show sequential correlations from C-1'' to C-4''. The isolated methylene (B1212753) protons at C-2' would not show any ³JHH COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (¹JCH). This technique is invaluable for assigning carbon signals definitively. Each protonated carbon in the ¹³C NMR spectrum would be linked to its corresponding proton signal in the ¹H NMR spectrum. For example, the carbon signal at ~61.0 ppm (C-2') would show a cross-peak with the singlet proton signal of the glycolate methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is arguably the most powerful technique for piecing together the molecular structure. Key HMBC correlations would establish the connectivity between the butyrate moiety, the glycolate linker, and the butoxy group.

The protons on C-2' (glycolate linker) would show a correlation to the carbonyl carbon of the butyrate group (C-1), confirming the ester linkage.

These same C-2' protons would also correlate to the carbonyl carbon of the butoxyacetate group (C-1').

The protons on C-1'' of the butoxy group would show a crucial correlation to the butoxyacetate carbonyl carbon (C-1'), confirming the second ester linkage.

Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. For this compound (Molecular Weight: 202.25 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the sodiated molecule.

Expected [M+Na]⁺ Ion: m/z ≈ 225.12

Under conditions that induce fragmentation (e.g., in-source fragmentation or MS/MS experiments), characteristic fragment ions would be observed. The ester linkages are the most likely points of cleavage. Expected fragmentation pathways would involve the loss of the butoxy group or the butyrate group, leading to key diagnostic ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, with the chemical formula C₁₀H₁₈O₄, the exact mass of the molecular ion is a unique identifier.

Predicted HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₉O₄⁺ | 203.1283 |

Note: Data is based on computational calculation.

This high level of mass accuracy allows for unambiguous confirmation of the compound's elemental formula, a critical component of its characterization.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum with absorption bands characteristic of specific bond types. The FTIR spectrum of this compound would be dominated by features arising from its two distinct ester groups and the aliphatic C-H bonds.

The most prominent features would be the strong C=O stretching vibrations from the two ester carbonyl groups. Due to the influence of the adjacent oxygen atom in the glycolate linker, these two carbonyls are in slightly different electronic environments, which could lead to two distinct, closely spaced bands or a single broadened band in the typical ester region. The spectrum would also feature strong C-O stretching bands and various C-H stretching and bending vibrations.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2870 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1755 | C=O Stretch | Ester Carbonyl |

| ~1735 | C=O Stretch | Ester Carbonyl |

Note: Data is based on established correlation tables and prediction. The presence of two distinct C=O bands is a prediction based on the different chemical environments.

Sample Preparation Strategies for Diverse Matrices

The accurate quantification of this compound in complex matrices, such as environmental, biological, or food samples, necessitates robust sample preparation strategies. The primary objectives of these procedures are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a form compatible with the analytical instrument. The selection of an appropriate sample preparation technique is contingent upon the analyte's physicochemical properties, its concentration in the sample, and the nature of the sample matrix itself. For esters like this compound, common strategies involve extraction from the matrix followed by optional derivatization to enhance analytical performance.

To achieve the low detection limits often required in trace analysis, various extraction and derivatization techniques are employed. These methods are designed to improve the recovery of the analyte from the sample and increase the sensitivity and selectivity of the subsequent chromatographic analysis, typically performed by Gas Chromatography (GC).

Extraction Methodologies

The extraction of this compound and structurally similar esters from various sample types is a critical first step for analysis. Liquid-liquid extraction (LLE) and solid-phase microextraction (SPME) are two of the most prevalent and effective techniques.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.nettennessee.edu The choice of solvent is paramount for achieving high extraction efficiency. For moderately polar esters, solvents such as methylene chloride and ethyl acetate are often effective. Research on the related compound 2-butoxyethanol (B58217) (2-BE) from aqueous solutions demonstrates the variable recovery rates based on the organic solvent used. researchgate.nettennessee.edu Using methylene chloride in a sample-to-solvent ratio of 1:3 has been shown to achieve recovery rates of ≥99%. researchgate.nettennessee.edu In a comparative study, methylene chloride and chloroform (B151607) showed the highest extraction efficiencies for 2-BE, while ethyl acetate was less effective, and hexane was largely ineffective, reflecting the importance of matching solvent polarity to the analyte's properties. tennessee.edu

| Extraction Solvent | Analyte Polarity Match | Overall Recovery (%) | Key Findings |

|---|---|---|---|

| Methylene Chloride | Good | 99.6 | Demonstrates highest efficiency for recovery. |

| Chloroform | Good | 100.0 | Excellent recovery, comparable to methylene chloride. |

| Ethyl Acetate | Moderate | 42.6 | Significantly lower recovery, indicating a less optimal polarity match. |

| Hexane | Poor | 8.3 | Ineffective for this type of polar analyte. |

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.com The fiber, coated with a specific stationary phase, is exposed to the sample or its headspace, and analytes partition onto the fiber. gcms.cz This method is particularly advantageous for its simplicity, sensitivity, and reduced solvent consumption. sigmaaldrich.com The choice of fiber coating is crucial and depends on the analyte's polarity and volatility. For a wide range of semi-volatile compounds, including esters, various coatings are available. pan.olsztyn.plelementlabsolutions.comnih.gov

| Fiber Coating Material | Primary Application / Target Analytes | Extraction Principle |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Nonpolar, volatile to semi-volatile compounds | Absorption |

| Polyacrylate (PA) | Polar, semi-volatile compounds | Adsorption |

| PDMS/Divinylbenzene (DVB) | Volatile polar analytes (e.g., alcohols, amines) | Mixed (Adsorption/Absorption) |

| Carbowax/Divinylbenzene (CW/DVB) | Polar analytes, phenols | Mixed (Adsorption/Absorption) |

| DVB/Carbon WR/PDMS | Wide range of analytes (C3-C20), general purpose | Mixed (Adsorption/Absorption) |

Derivatization Methodologies

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. sigmaaldrich.com For GC analysis, the goals are typically to increase volatility, improve thermal stability, or enhance detectability by introducing a specific chemical tag. While this compound itself is amenable to GC analysis, derivatization might be necessary if it is analyzed alongside its potential hydrolysis products (e.g., butyric acid, 2-butoxy-2-oxoethanol) or in challenging matrices. cdc.gov

Silylation: This is one of the most common derivatization techniques, replacing active hydrogen atoms in functional groups like carboxylic acids and alcohols with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comrestek.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.com If this compound were to hydrolyze, silylation would be essential to volatilize the resulting butyric acid and any glycol byproducts for GC analysis. cdc.gov The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

Acylation/Esterification: For analytes with carboxyl or hydroxyl groups, conversion to esters or amides can improve chromatographic behavior. If analyzing for the hydrolysis product butoxyacetic acid (a metabolite of related compounds), it can be esterified with reagents like pentafluorobenzyl (PFB) bromide. nih.govnih.gov This not only increases volatility but also introduces electrophoric groups, dramatically enhancing sensitivity for Electron Capture Detection (GC-ECD). nih.govnih.gov

| Reagent | Abbreviation | Target Functional Group(s) | Purpose / Benefit |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH (Alcohols, Carboxylic Acids), -NH (Amines) | Increases volatility and thermal stability by forming TMS derivatives. |

| Pentafluorobenzoyl Chloride | PFBCl | -OH (Alcohols), -NH (Amines) | Forms PFB esters/amides for enhanced sensitivity with Electron Capture Detection (ECD). |

| Pentafluorobenzyl Bromide | PFBBr | -COOH (Carboxylic Acids) | Forms PFB esters for enhanced sensitivity with Electron Capture Detection (ECD). |

By selecting and optimizing the appropriate extraction and derivatization strategies, the analytical sensitivity and reliability for determining this compound in diverse and complex matrices can be significantly enhanced.

Computational Chemistry and Theoretical Studies of 2 Butoxy 2 Oxoethyl Butyrate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.govsiftdesk.org Instead of calculating the complex wavefunction of a many-electron system, DFT determines the electron density, from which all electronic properties can be derived. For a molecule like 2-Butoxy-2-oxoethyl butyrate (B1204436), DFT can be employed to predict a variety of properties.

Molecular Properties: DFT calculations can optimize the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, one can compute key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. rsc.org A smaller gap generally suggests higher reactivity. Other properties like dipole moment, polarizability, and molecular electrostatic potential (MEP) maps can also be calculated. siftdesk.org An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and reaction sites.

Reaction Pathways: DFT is extensively used to model chemical reactions. For an ester like 2-Butoxy-2-oxoethyl butyrate, a common reaction is hydrolysis. Computational studies on the hydrolysis of similar esters, such as methyl acetate (B1210297), have used DFT to map out the entire reaction mechanism. researchgate.net This involves identifying the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and the intermediate species. By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed, allowing for the determination of activation energy barriers. acs.orgnih.gov For example, studies on the alkaline hydrolysis of various alkyl esters have successfully used DFT to predict energy barriers that are consistent with experimental data. acs.orgresearchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -615.123 | Ground state energy of the optimized geometry. |

| HOMO Energy (eV) | -7.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | 1.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 8.40 | Indicator of chemical stability and reactivity. |

| Dipole Moment (Debye) | 2.85 | Measure of the molecule's overall polarity. |

| Activation Energy (Hydrolysis) (kcal/mol) | 18.5 | Energy barrier for the rate-determining step of the hydrolysis reaction. |

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using experimental data for parametrization, offering high accuracy. scirp.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov Ab initio calculations are valuable for obtaining precise energies and for analyzing molecular orbitals and the nature of chemical bonds. For instance, Natural Bond Orbital (NBO) analysis, often performed after an ab initio calculation, can reveal details about charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding, which are crucial for understanding conformational preferences in flexible molecules like esters. nih.govbeilstein-journals.org

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. numberanalytics.com Methods like AM1, PM3, and PM7 are computationally much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, high-throughput screening. numberanalytics.comscielo.org.mx While less accurate, they can provide useful qualitative insights into molecular structure and properties. dtic.milnih.gov For example, semi-empirical methods have been used to develop topological indices for predicting the chromatographic retention of esters, which correlates with their molecular structure and intermolecular interactions. researchgate.net

Conformational Analysis and Intermolecular Interactions

The flexibility of the butyl and ethyl groups in this compound means it can adopt numerous conformations. Understanding this conformational landscape is vital as the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational space of flexible molecules. diva-portal.org MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, governs the interactions between atoms.

By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), a representative ensemble of conformations can be generated. rsc.orgmdpi.com This allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them. MD simulations are particularly useful for large and flexible molecules where searching the entire potential energy surface with quantum methods would be computationally prohibitive. csic.es Studies on dipeptide esters, which share the flexible ester linkage, have used MD to explore how solvation affects conformational flexibility and the stability of different conformers. rsc.org Similarly, MD simulations of cellulose (B213188) acetate butyrate have been used to study its interaction with plasticizers, revealing insights at the molecular level. mdpi.com

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Conformational Population | The percentage of simulation time the molecule spends in a particular conformation. | Conformer A (extended): 65%, Conformer B (folded): 30%, Other: 5% |

| Dihedral Angle Distribution | Probability distribution of key torsion angles along the molecular backbone. | The C-O-C-C dihedral angle shows major peaks at 180° (trans) and minor peaks at ±60° (gauche). |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures over time. | Low RMSD indicates a stable conformation; fluctuations indicate transitions between conformers. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | A peak in the g(r) between the ester oxygen and solvent hydrogen atoms indicates strong hydrogen bonding. |

The solvent environment can significantly influence the conformational equilibrium of a molecule. beilstein-journals.org Computational methods can model these effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. jmaterenvironsci.com This is a computationally efficient way to account for the bulk electrostatic effects of the solvent. Studies on various esters have shown that implicit solvent models can correctly predict the stabilization or destabilization of different conformers due to the solvent's polarity. beilstein-journals.orgmdpi.com

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov MD simulations inherently use explicit solvent models. These simulations can provide detailed information on the structure and dynamics of the solvation shell around the molecule, which is crucial for understanding its behavior in solution. acs.org For example, a computational study on the hydrolysis of methyl formate (B1220265) in water used explicit water molecules to show their cooperative catalytic role in the reaction. researchgate.net

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry is a valuable tool for investigating the detailed steps of a chemical reaction and predicting its rate. For this compound, key reactions would include esterification and hydrolysis.

Reaction Mechanism Modeling: As discussed under DFT, quantum chemical methods can be used to locate transition states and intermediates, thereby mapping the potential energy surface of a reaction. researchgate.net This allows chemists to distinguish between different possible mechanisms, such as the BAC2 (base-catalyzed, acyl-oxygen cleavage) and BAL2 (base-catalyzed, alkyl-oxygen cleavage) pathways for ester hydrolysis. acs.orgresearchgate.net Computational studies consistently show that for simple alkyl esters, the BAC2 mechanism has a significantly lower activation barrier, making it the dominant pathway. acs.org

Kinetic Studies: Transition State Theory (TST) can be used in conjunction with the calculated potential energy surface to estimate reaction rate constants. The theory assumes that the rate is determined by the flux of molecules passing through the transition state. By calculating the Gibbs free energy of activation (ΔG‡), the rate constant (k) can be estimated using the Eyring equation. Computational kinetic studies have been performed for the esterification of various carboxylic acids, providing insights into the reaction order and the influence of catalysts and reaction conditions. nih.govresearchgate.netmdpi.commdpi.com While these calculations provide valuable trends and relative rates, obtaining highly accurate absolute rate constants remains a significant challenge.

Transition State Theory Applied to Synthetic Pathways

Transition state theory is a fundamental concept in computational chemistry used to elucidate reaction mechanisms and determine reaction rates. For the synthesis of this compound, which is typically formed through esterification, computational methods can model the reaction pathway and identify the transition states involved.

Detailed research findings from analogous systems, such as the synthesis of ethyl acetate, provide a framework for understanding the synthesis of this compound. Density Functional Theory (DFT) calculations are a common approach to model these reactions. nih.govacs.org For a typical acid-catalyzed esterification, the process involves the protonation of the carboxylic acid (butyric acid in this case), followed by a nucleophilic attack from the alcohol (2-butoxyethanol).

The key steps amenable to computational modeling include:

Protonation of Butyric Acid: The initial step where the carbonyl oxygen of butyric acid is protonated by an acid catalyst.

Nucleophilic Attack: The subsequent attack of the hydroxyl group of 2-butoxyethanol (B58217) on the protonated carbonyl carbon.

Transition State: The formation of a high-energy transition state intermediate.

Product Formation: The elimination of a water molecule to form the final ester product.

DFT calculations, often using software like Gaussian, can determine the energy profile of this entire reaction pathway. nih.govacs.org By employing functionals such as B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the energy barriers for each step. nih.govacs.org Studies on similar esterifications have shown that the nucleophilic addition of the alcohol to the protonated carboxylic acid is often the rate-determining step, possessing the highest energy barrier. nih.govacs.org The calculated transition state structure would reveal the specific bond lengths and angles at the peak of the energy profile, providing a detailed snapshot of the atomic arrangement during this critical phase of the reaction.

| Computational Method | Software | Key Findings for Analogous Systems |

|---|---|---|

| Density Functional Theory (DFT) | Gaussian 09 | Identification of the rate-determining step (nucleophilic addition) nih.govacs.org |

| B3LYP/6-311++G(d,p) | Gaussian 09 | Calculation of energy barriers and transition state geometries nih.govacs.org |

| Intrinsic Reaction Coordinate (IRC) | Gaussian 09 | Verification of the connection between transition states and the corresponding reactants and products nih.gov |

Modeling of Environmental Degradation Kinetics

Understanding the environmental fate of this compound is essential for assessing its potential ecological impact. Computational models are employed to predict its degradation kinetics in various environmental compartments such as air, water, and soil. As a glycol ether ester, its degradation is expected to be influenced by both abiotic and biotic processes. ca.govnih.gov

The primary degradation pathway for this compound in the environment is likely hydrolysis of the ester bond, yielding butanol and 2-butoxyacetic acid. The latter can be further degraded. nih.gov Additionally, the ether linkage may undergo cleavage. Studies on the biodegradation of the related compound 2-butoxyethanol show that it is oxidized to 2-butoxyacetic acid, followed by the cleavage of the ether bond to produce glyoxylate (B1226380) and n-butanol. nih.govnih.govresearchgate.net

Environmental fate models, such as the Level 3 multi-media Equilibrium Criterion (EQC) model, can be used to simulate the distribution and persistence of the compound in the environment. nih.govresearchgate.net These models utilize key physicochemical properties, many of which can be estimated using computational tools like the U.S. EPA's EPI Suite™. ca.gov

The kinetics of degradation are often described by models such as the Single First-Order (SFO), Indeterminate Order Rate Equation (IORE), or Double First-Order in Parallel (DFOP) models, as outlined by regulatory agencies like the US EPA. The selection of the appropriate model depends on the degradation profile of the compound.

| Model Type | Description | Application |

|---|---|---|

| Single First-Order (SFO) | Assumes a constant degradation rate proportional to the concentration. | Simple, widely used for initial assessments. |

| Indeterminate Order Rate Equation (IORE) | A more flexible model that can describe non-first-order kinetics. | Used when degradation rates change over time. |

| Double First-Order in Parallel (DFOP) | Models degradation in two different compartments or by two different mechanisms simultaneously. | Applicable for compounds with complex degradation pathways. |

| Level 3 EQC Model | A multi-media model that simulates the fate and transport of chemicals in the environment. nih.govresearchgate.net | Provides a holistic view of the environmental distribution and persistence. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are powerful computational tools that relate the chemical structure of a compound to its biological activity or properties. These methods are invaluable for predicting the potential effects of this compound and for guiding the design of new compounds with desired characteristics.

Development of Predictive Models for Biological Activity based on Structural Features

Predictive models for the biological activity of this compound can be developed using QSAR methodologies. These models are built by correlating the structural features of a series of related compounds with their measured biological activities. For esters like this compound, which can be used as plasticizers, QSAR models have been developed for properties such as toxicity, biodegradability, and endocrine-disrupting potential. mdpi.comnih.govmdpi.com

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, topological) are calculated for each compound using software like SYBYL. mdpi.com

Model Building: Statistical methods such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a mathematical model that relates the descriptors to the activity. nih.govmdpi.com

Model Validation: The predictive power of the model is assessed using statistical metrics like the cross-validated correlation coefficient (Q²) and the correlation coefficient (R²). nih.gov

For instance, 3D-QSAR models for phthalate (B1215562) esters have successfully predicted their comprehensive biodegradability and toxic effects, with the electrostatic field contribution from the ester bonds being a significant factor. nih.govmdpi.com Such models could be adapted to predict the biological activities of this compound.

| QSAR Method | Software | Predicted Property for Analogous Systems |

|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | SYBYL | Toxicity to HepG2 cells mdpi.com |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | SYBYL | Comprehensive biodegradability of phthalate esters nih.gov |

| 3D-QSAR | SYBYL | Flammability and eco-friendliness of plasticizers mdpi.com |

Computational Screening for Potential Bio-Applications

Computational screening, or in silico screening, is a method used to search large databases of chemical compounds to identify those that are likely to have a desired biological effect. This approach can be applied to this compound to explore its potential applications in areas such as pharmaceuticals and agriculture.

The process of computational screening often involves:

Target Identification: A specific biological target (e.g., an enzyme or receptor) is chosen.

Virtual Screening: The compound of interest is "docked" into the active site of the target protein using molecular docking software. The binding affinity and mode of interaction are then evaluated.

Pharmacophore Modeling: A model of the essential structural features required for biological activity is created and used to screen for compounds that match this model.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound are predicted to assess its drug-likeness. nih.gov

For example, butyrate esters have been investigated for various therapeutic purposes. Tributyrin, a prodrug of butyrate, has been studied for its ability to deliver butyrate to the colon for gastrointestinal health. nih.gov Screening methods have been developed to identify enzymes capable of hydrolyzing such esters to release the active butyrate. nih.gov Similarly, resveratrol (B1683913) butyrate esters have been synthesized and shown to have enhanced bioactivity in preventing fat accumulation in liver cells. mdpi.com

Bio Applications and Molecular Interactions of 2 Butoxy 2 Oxoethyl Butyrate Derivatives

Design and Synthesis of Bioactive Analogs

There is no specific information available in the reviewed literature detailing the development or use of 2-Butoxy-2-oxoethyl butyrate (B1204436) as a pharmaceutical intermediate. While general synthesis methods for esters are well-established, the application of these methods to create bioactive analogs of this specific compound for pharmaceutical purposes is not documented.

The use of 2-Butoxy-2-oxoethyl butyrate as a chemical probe to investigate cellular pathways has not been described in the available scientific literature. Research on chemical probes often focuses on molecules with high specificity and known targets, and such characterization for this compound is not currently available.

Enzyme Modulatory Activities

No specific in vitro studies detailing the inhibitory or activation effects of this compound on any particular enzyme have been found. While butyrates, in general, are known to inhibit histone deacetylases (HDACs), this activity has not been specifically quantified or characterized for the 2-Butoxy-2-oxoethyl ester derivative.

In the absence of studies identifying specific enzyme targets for this compound, there are no mechanistic investigations into its interactions with enzymes. Such studies would typically follow the identification of significant enzyme modulation.

Receptor Ligand Interactions and Signaling Modulation

There is a lack of data on the interaction of this compound with any specific cellular receptors. Consequently, its potential to modulate signaling pathways as a receptor ligand has not been investigated or reported.

Investigation of Interactions with Specific Biological Receptors (e.g., c-Met receptor, Tie-2)

Current scientific literature does not provide direct evidence of this compound or its immediate derivatives binding to the c-Met or Tie-2 receptors. However, research into sodium butyrate (NaBu), a primary metabolite, has uncovered a relationship with the c-Met receptor signaling pathway.

Studies have shown that endogenous c-MET expression can contribute to the survival of certain breast cancer cell populations when treated with sodium butyrate. nih.gov It appears that c-MET signaling may confer resistance to the apoptotic (cell death-inducing) effects of butyrate. nih.gov One study found that combining c-MET siRNA (a tool to silence the gene) with sodium butyrate treatment effectively hindered breast cancer progression in a mouse model. nih.gov This suggests an indirect but significant interplay where the c-Met receptor pathway can counteract the therapeutic actions of butyrate.

Interactions of butyrate are more commonly associated with other receptors, such as G-protein coupled receptors (GPCRs), including FFAR2 (GPR43) and FFAR3 (GPR41), which are known to mediate some of its anti-inflammatory effects. nih.gov

Analysis of Downstream Cellular Signaling Cascades

Upon hydrolysis, the butyrate released from this compound can influence a multitude of intracellular signaling pathways, primarily due to its role as a histone deacetylase (HDAC) inhibitor. This activity alters gene expression and affects various cascades crucial to cell growth, inflammation, and apoptosis.

Key signaling pathways modulated by butyrate include:

NF-κB (Nuclear Factor kappa B) Pathway: Butyrate is widely recognized for its ability to inhibit the NF-κB signaling pathway. researchgate.net This pathway is a central regulator of inflammation. By preventing the degradation of IκB-α, an inhibitor of NF-κB, butyrate blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and various interleukins. researchgate.net

JAK2/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription pathway is often implicated in cancer cell proliferation and survival. Butyrate has been shown to suppress this pathway, contributing to its anti-cancer properties.

Akt Signaling Pathway: The Akt pathway is vital for cell survival and metabolism. Some studies suggest that butyrate's effects can be modulated by Akt signaling, with the inhibition of this pathway enhancing butyrate-induced cell death in tumor cells.

MAPK (Mitogen-activated protein kinase) Pathways: These pathways, including ERK, p38, and JNK, are involved in cellular responses to a wide array of stimuli. Butyrate can differentially affect MAPK pathways depending on the cell type and context, influencing processes from cell proliferation to apoptosis.

| Signaling Pathway | Effect of Butyrate | Primary Outcome |

|---|---|---|

| NF-κB | Inhibition | Reduced Inflammation |

| JAK2/STAT3 | Inhibition | Anti-proliferative, Pro-apoptotic |

| Akt | Modulation/Inhibition | Enhanced Apoptosis |

| MAPK (e.g., ERK, p38) | Modulation | Varies (Cell Proliferation, Apoptosis) |

Biotransformation and Metabolic Fate in Biological Systems

The metabolic journey of this compound is predicted to begin with a fundamental biochemical reaction: the cleavage of its ester bond.

Enzymatic Hydrolysis and Metabolite Identification

As an ester, this compound is susceptible to hydrolysis by esterase enzymes present in the body. This enzymatic action would break the compound down into its two constituent molecules: butyric acid (butyrate) and 2-butoxyethanol (B58217).

Butyric Acid (Butyrate): This short-chain fatty acid is a natural product of fiber fermentation in the gut and a key energy source for colonocytes. mdpi.com Any butyrate not utilized locally in the colon can enter the bloodstream. mdpi.com

2-Butoxyethanol: This compound is metabolized primarily in the liver. The main metabolic pathway involves oxidation by alcohol and aldehyde dehydrogenases to form 2-butoxyacetaldehyde and subsequently 2-butoxyacetic acid, which is the principal metabolite excreted in the urine. who.int Minor pathways include conjugation with glucuronide or sulfate (B86663) and O-dealkylation to form ethylene (B1197577) glycol. who.intnih.gov

The metabolic fate is analogous to that of 2-butoxyethanol acetate (B1210297), another glycol ether ester, which is known to hydrolyze into 2-butoxyethanol and acetic acid in biological systems. nih.gov

| Parent Compound | Primary Metabolic Process | Resulting Metabolites | Further Metabolites |

|---|---|---|---|

| This compound | Enzymatic Hydrolysis | Butyric Acid (Butyrate) | Utilized for energy (e.g., β-oxidation) |

| 2-Butoxyethanol | 2-Butoxyacetic acid, Ethylene glycol, Glucuronide/Sulfate conjugates |

Role as a Biological Metabolite (e.g., plant metabolite studies)

There is currently no scientific evidence to suggest that this compound is a naturally occurring metabolite in plants or other biological systems. nih.govwikipedia.orgcdc.gov Its existence is primarily as a synthetic organic compound. While its constituent parts, butyrate and ethanol (B145695) derivatives, are common in nature, this specific ester is not known to be a product of natural metabolic pathways.

Investigation of Broader Biological Activities (Contextualized)

The likely biological activities of this compound are inferred from the well-established functions of its primary metabolite, butyrate.

Exploration of Anti-Inflammatory Effects and Immune Regulation Pathways (drawing from butyrate research)

Butyrate is a cornerstone of gut health and immune homeostasis, possessing potent anti-inflammatory and immunomodulatory properties. mdpi.com These effects are critical for maintaining the integrity of the intestinal barrier and regulating the body's response to stimuli.

Mechanisms of Action:

HDAC Inhibition: As an HDAC inhibitor, butyrate alters the epigenetic landscape, leading to changes in gene expression. This promotes the expression of anti-inflammatory genes while suppressing pro-inflammatory ones.

NF-κB Inhibition: As previously mentioned, butyrate effectively suppresses the NF-κB pathway, a central hub for inflammatory responses. This leads to a reduction in the production of key inflammatory signaling molecules.

Immune Cell Modulation: Butyrate directly influences the function and differentiation of various immune cells. It promotes the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune reactions. Concurrently, it can inhibit the proliferation of other T-cell types and modulate the function of dendritic cells and macrophages, shifting them towards a more anti-inflammatory state.

Cytokine Regulation: Butyrate has been shown to decrease the production of pro-inflammatory cytokines while in some cases increasing anti-inflammatory cytokines.

| Effect | Mechanism/Target | Outcome |

|---|---|---|

| Anti-Inflammatory | NF-κB Inhibition, HDAC Inhibition | Decreased pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-12) |

| Immune Regulation | Promotion of Regulatory T cells (Tregs) | Enhanced immune tolerance |

| Cytokine Modulation | Modulation of macrophages and dendritic cells | Shift towards an anti-inflammatory phenotype |

Given that this compound serves as a delivery vehicle for butyrate, it is plausible that it could initiate these anti-inflammatory and immunomodulatory effects following its biotransformation in the body.

Modulation of Cell Growth and Differentiation Processes

There is no specific information available in the scientific literature regarding the effects of this compound or its derivatives on the modulation of cell growth and differentiation. However, extensive research on other butyrate esters has established their role as potent modulators of these cellular processes, primarily through their activity as histone deacetylase (HDAC) inhibitors.

Butyrate and its various prodrugs and esterified forms have been shown to inhibit cell proliferation and induce differentiation in a wide array of cancer cell lines. For instance, studies on human mammary cell lines, including both normal and carcinoma cells, have demonstrated that stable butyric esters can inhibit cell proliferation and colony formation. nih.gov In human breast carcinoma MCF-7 cells, these effects were associated with an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov

Similarly, in human K562 leukemia cells, butyrate is known to induce erythroid differentiation, a process that involves the modulation of MAP kinase signaling pathways. ashpublications.org The general mechanism for these effects is attributed to butyrate's ability to inhibit HDACs, leading to hyperacetylation of histones, which in turn alters gene expression to favor cell cycle arrest and differentiation. stemcell.com

Researchers have synthesized novel butyrate derivatives, such as butyric monosaccharide esters, to improve the biological half-life of butyric acid. nih.gov These derivatives have been shown to retain the ability to promote the differentiation of malignant cells and inhibit tumor development, highlighting the therapeutic potential of butyrate prodrugs. nih.gov While these findings are significant for the broader class of butyrate esters, it is crucial to note that they cannot be directly extrapolated to this compound without specific experimental evidence.

Table 1: Effects of Various Butyrate Derivatives on Cell Lines (Illustrative Examples)

| Compound/Derivative | Cell Line | Observed Effects |

| Butyric Esters | Human Mammary Cell Lines (Normal & Carcinoma) | Inhibition of cell proliferation, induction of secretory features. nih.gov |

| Butyric Monosaccharide Esters | Tumor Cell Lines | Promotion of cell differentiation, anti-tumor activity in mice. nih.gov |

| Sodium Butyrate | Human K562 Leukemia Cells | Inhibition of cell proliferation, induction of hemoglobin synthesis. ashpublications.org |

| Butyrate | LT97 Microadenoma Cells | Suppression of cell growth, upregulation of apoptosis. nih.gov |

This table is for illustrative purposes only and shows data for butyrate and its other derivatives, not this compound.

Antimicrobial Activity Screening for Derivatives

No studies detailing the antimicrobial activity of this compound or its derivatives could be identified in the reviewed scientific literature. Research into the antimicrobial properties of related compounds, however, suggests that this could be a potential area for future investigation.

Butyrate itself is known to possess multifaceted antibacterial and immune-modulatory effects. nih.gov It can exert direct antimicrobial actions against certain bacterial strains and also enhance the host's defense mechanisms. nih.gov Furthermore, derivatives of butyrate have been investigated for their antimicrobial potential. For example, 2-phenylethyl butyrate (2-PEB) was found to enhance the antibacterial activity of thioamide drugs against Mycobacterium tuberculosis, including drug-resistant isolates. nih.gov

Separately, research into other molecules containing a butoxy functional group has also been conducted. For instance, newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were screened for their antimicrobial potential and showed efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov